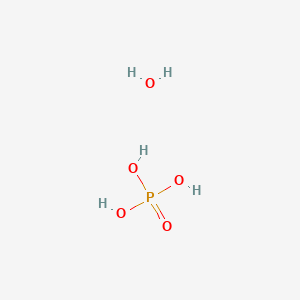
3-formyl-4-propan-2-yloxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-formyl-4-propan-2-yloxybenzonitrile: is an organic compound characterized by the presence of a cyano group (-CN) and an isopropoxy group (-OCH(CH3)2) attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-4-propan-2-yloxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 5-cyano-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like acetone or dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: 3-formyl-4-propan-2-yloxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: 5-Cyano-2-isopropoxybenzoic acid.
Reduction: 5-Amino-2-isopropoxybenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
3-formyl-4-propan-2-yloxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-formyl-4-propan-2-yloxybenzonitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
5-Cyano-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Cyano-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.
5-Cyano-2-propoxybenzaldehyde: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: 3-formyl-4-propan-2-yloxybenzonitrile is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
3-formyl-4-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-8(2)14-11-4-3-9(6-12)5-10(11)7-13/h3-5,7-8H,1-2H3 |
InChI 键 |
GCJSINDVTSYEHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)C#N)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














